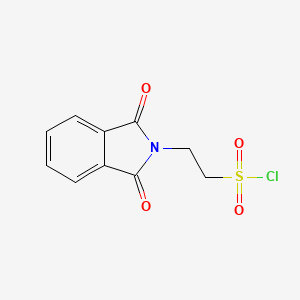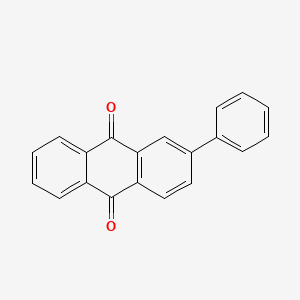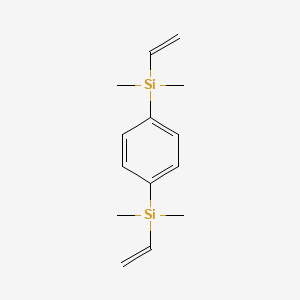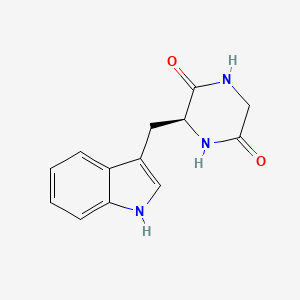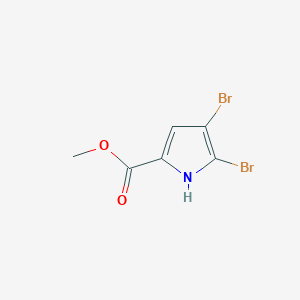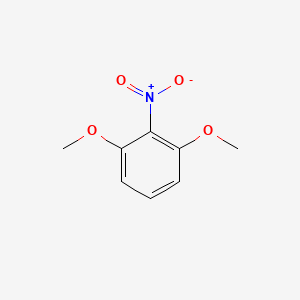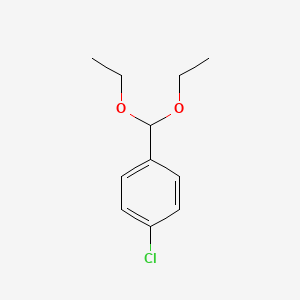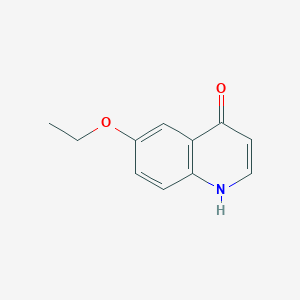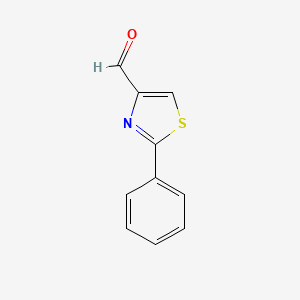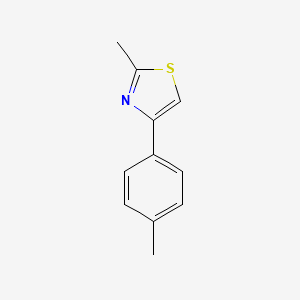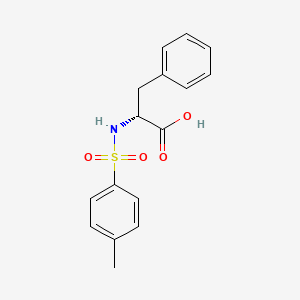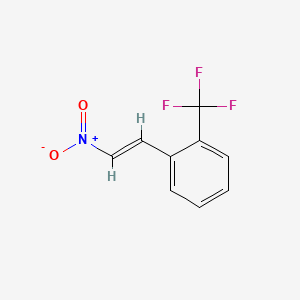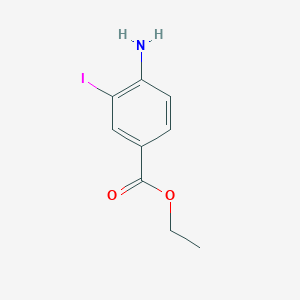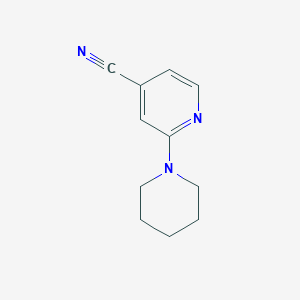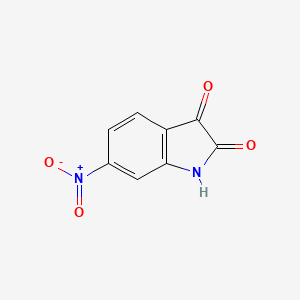
6-Nitroisatin
Overview
Description
6-Nitroisatin is a derivative of isatin . It is a heterocyclic compound that can be used as a precursor for drug synthesis . The molecular formula of 6-Nitroisatin is C8H4N2O4 .
Synthesis Analysis
6-Nitroisatin can be synthesized by reacting isatins with indoles using various routes . The yield greatly depends on the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties . Acid-catalyzed condensation reaction between isatins and indoles are the most useful due to high yield, wide scope, and short reaction times .
Molecular Structure Analysis
The molecular weight of 6-Nitroisatin is 192.13 g/mol . The structural elucidation of 5-nitroisatin was confirmed by performing 2D heteronuclear single quantum correlation experiment .
Chemical Reactions Analysis
Isatin derivatives, including 6-Nitroisatin, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds .
Physical And Chemical Properties Analysis
6-Nitroisatin is an orange-yellow to orange crystalline powder . It has a melting point of 251 °C (dec.) (lit.) .
Scientific Research Applications
Precursor for Drug Synthesis
Isatin and its derivatives, including 6-Nitroisatin, are important classes of heterocyclic compounds that can be used as precursors for drug synthesis . They have been extensively researched for their synthesis, chemical properties, and biological and industrial applications .
Anti-Cancer Activity
Isatin derivatives have shown significant anti-cancer activity. They target various anti-cancer targets such as histone deacetylase, carbonic anhydrase, tyrosine kinase, and tubulin . A new group of potential inhibitors of the CDK2 enzyme, utilizing isatin derivatives, has been designed .
Anti-Bacterial and Anti-Fungal Agents
6-Nitroisatin has potential applications as an antibacterial and antifungal agent . This makes it a valuable compound in the development of new antimicrobial drugs.
Anti-Diabetic Activity
Isatin derivatives have also been reported to exhibit anti-diabetic activity . This opens up potential avenues for the development of new treatments for diabetes.
Dye Industry
Isatin derivatives have applications in the dye industry . The chemical properties of these compounds make them suitable for use in various dyeing processes.
Corrosion Prevention
Another industrial application of isatin derivatives is in corrosion prevention . These compounds can be used to protect various materials from corrosion, thereby enhancing their durability.
Inhibitors of Human Transglutaminase 2
6-Nitroisatin has been identified as a potential inhibitor of human transglutaminase 2 . This enzyme plays a crucial role in various biological processes, and its inhibition can have significant therapeutic implications.
Tailored Hydroxyapatite Nanostructures
Research has shown that 6-Nitroisatin can be incorporated to achieve tailored hydroxyapatite (HAP) nanostructures . These nanostructures have potential applications in various fields, including biomedicine and materials science.
Mechanism of Action
Target of Action
The primary target of 6-Nitroisatin is the cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is a common strategy in anticancer therapy .
Mode of Action
6-Nitroisatin interacts with its target, CDK2, by inhibiting its activity This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation
Biochemical Pathways
The inhibition of CDK2 by 6-Nitroisatin affects the cell cycle regulation pathway . CDK2 is essential for the G1/S and G2/M transition points in the cell cycle. By inhibiting CDK2, 6-Nitroisatin disrupts these transitions, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Pharmacokinetics
Similar compounds have shown good oral absorption, membrane permeability, and bioavailability
Result of Action
The primary result of 6-Nitroisatin’s action is the inhibition of cell proliferation due to cell cycle arrest . This makes 6-Nitroisatin a potential candidate for anticancer therapy, particularly for cancers that exhibit rapid cell proliferation .
Safety and Hazards
Future Directions
6-Nitroisatin derivatives have been studied for their potential in the development of new anti-cancer therapies . They have been used in the process of the immobilization of isatin derivatives, with the aim of increasing biological activity while reducing the undesirable effects associated with the toxicity of medicinal substances .
properties
IUPAC Name |
6-nitro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMOARKYYKXWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290063 | |
| Record name | 6-Nitroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroisatin | |
CAS RN |
3433-54-3 | |
| Record name | 6-Nitroisatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the new synthetic route for 6-Nitroisatin described in the research paper?
A1: The research paper focuses on a novel synthetic approach to produce 6-Nitroisatin using 3-Indolealdehyde as the starting material []. While the abstract doesn't delve into specific advantages over existing methods, novel synthetic routes are valuable in chemical research for several potential reasons. These can include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



